3-Bromo-N,4-dimethylbenzenesulfonamide

Lipophilicity ADME Drug Design

Sourcing a reliable sulfonamide building block with a reactive aryl bromide handle can be a bottleneck in medchem programs. 3-Bromo-N,4-dimethylbenzenesulfonamide (CAS 941294-51-5) solves this with its precisely defined 3-bromo-4-methyl-N-methyl substitution pattern, enabling direct Suzuki coupling to rapidly generate biaryl libraries. - Acts as an electrophilic partner in Pd-catalyzed cross-couplings, delivering diverse SAR probes. - Consistent 98% purity ensures reproducible yields in hit-to-lead optimization. - Available from stock in multiple gram scales, reducing lead times for iterative synthesis. - Shipments are handled under ambient conditions with secure global logistics.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 941294-51-5
Cat. No. B1293183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N,4-dimethylbenzenesulfonamide
CAS941294-51-5
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC)Br
InChIInChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
InChIKeyJZHJHHUAXBVHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N,4-dimethylbenzenesulfonamide Overview & Safety Profile


3-Bromo-N,4-dimethylbenzenesulfonamide (CAS 941294-51-5) is an aromatic sulfonamide derivative featuring a 3-bromo and 4-methyl substitution on the benzene ring and an N-methyl group on the sulfonamide nitrogen. Its molecular formula is C8H10BrNO2S with a molecular weight of 264.14 g/mol . The compound is a white to off‑white crystalline solid with a density of 1.5±0.1 g/cm³ and a boiling point of 351.9±52.0 °C at 760 mmHg . It is commercially available with minimum purity specifications of 95% to 98% from specialized chemical suppliers, and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development .

1
Workflow
Organic synthesis intermediate for pharmaceutical and agrochemical building-block research
2
Key Reactivity
Aryl bromide enables Pd-catalyzed cross-coupling diversification workflows
3
Selection Context
Defined substitution pattern (3-Br, 4-Me, N-Me) supports SAR library synthesis and scaffold exploration

3-Bromo-N,4-dimethylbenzenesulfonamide: Why Substitution Matters


The specific substitution pattern of 3‑bromo‑N,4‑dimethylbenzenesulfonamide – a bromine atom at the 3‑position, a methyl group at the 4‑position, and an N‑methyl sulfonamide – confers distinct physicochemical and reactivity properties that cannot be replicated by generic sulfonamide analogs. The electron‑withdrawing bromine and electron‑donating methyl groups alter the aromatic ring's electronic character, influencing both biological target engagement and synthetic cross‑coupling efficiency. As demonstrated in structure‑activity relationship (SAR) studies, bromo‑ and methyl‑substituted sulfonamides exhibit markedly different potency in antimicrobial assays [1] and provide a synthetic handle for Suzuki‑type couplings that non‑brominated counterparts lack [2]. Substituting a compound missing any of these three substituents would result in a different logP, altered metabolic stability, and potentially ineffective cross‑coupling yields, underscoring the need for the exact compound in reproducible research and industrial applications.

Bromo Non-brominated sulfonamide analogs lack the aryl halide handle; Suzuki-Miyaura cross-coupling reactivity may not transfer.
Methyl Altered ring methylation pattern shifts electronic character and logP; physicochemical profile and membrane permeability context may differ.
N-Methyl Replacing N-methyl sulfonamide with N–H or N–aryl variants changes H-bonding capacity and metabolic stability context in biological assays.

3-Bromo-N,4-dimethylbenzenesulfonamide: Key Differentiators vs. Analogs


Lipophilicity Profile vs. Unsubstituted Benzenesulfonamide

3-Bromo-N,4-dimethylbenzenesulfonamide exhibits a calculated logP of 2.57 , indicating substantially higher lipophilicity compared to unsubstituted benzenesulfonamide (logP = 0.33 ). This difference of 2.24 log units corresponds to an approximately 174‑fold increase in octanol‑water partition coefficient, suggesting significantly improved membrane permeability and potential for CNS penetration.

Lipophilicity Profile
Data to verify
logP 2.57 — Δ +2.24 vs. unsubstituted benzenesulfonamide
Reported lipophilicity context; in silico prediction data to verify experimentally
Calculated values; ~174-fold higher octanol-water partition predicted
Lipophilicity ADME Drug Design Physicochemical Properties

Bromo Substituent as Suzuki Coupling Handle

The presence of the aryl bromide in 3-bromo-N,4-dimethylbenzenesulfonamide enables participation in Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. In contrast, non-brominated sulfonamides (e.g., N-methylbenzenesulfonamide or 4-methylbenzenesulfonamide) lack this reactive handle and cannot undergo direct oxidative addition with Pd(0) catalysts [1]. The ipso-bromo desilylation and subsequent Suzuki cross-coupling of brominated p-tolylsulfonamides has been demonstrated to yield diverse biaryl sulfonamide products in good yields [1].

Suzuki Coupling Handle
Class-level
Aryl bromide enables Pd(0) oxidative addition; non-brominated analogs inert under standard Suzuki conditions
Supports late-stage diversification workflow for biaryl library synthesis
Reactivity demonstrated on brominated p-tolylsulfonamide class
Cross-coupling Suzuki-Miyaura Organic Synthesis Biaryl Formation

Antimicrobial SAR: Bromo/Methyl Substitution

A comprehensive study of N-aryl and N,N-dimethyl sulfonamide derivatives demonstrated that compounds bearing bromo and 2,3-dimethyl substituents on the phenyl ring exhibit potent antimicrobial activity across a panel of microbes [1]. While direct MIC values for 3-bromo-N,4-dimethylbenzenesulfonamide are not reported, the QSAR analysis confirmed that valence first-order and second-order molecular connectivity indices—parameters directly influenced by the bromo and methyl substitution pattern—are key determinants of antimicrobial potency [1]. Unsubstituted or mono-substituted sulfonamides in the same study showed markedly lower activity, establishing a class-level advantage for the target compound's substitution array.

Antimicrobial SAR Context
Class-level
Bromo + dimethyl substitution pattern linked to antimicrobial activity in QSAR study; exact MIC not reported for this compound
Supports antimicrobial screening context; class-level SAR alignment
Compound-specific MIC data required for direct comparison
Antimicrobial Sulfonamide SAR Bromo substituent

p53-MDM2 Inhibitor Scaffold Potential

Sulfonamide-based inhibitors of the p53-MDM2 interaction have been validated in the literature. A nonpeptidic sulfonamide was shown to inhibit the physical interaction of recombinant p53 and MDM2 in vitro and to increase p53-dependent transcription in an MDM2-overexpressing cell line [1]. While the exact compound studied differs from 3-bromo-N,4-dimethylbenzenesulfonamide, the core sulfonamide scaffold with appropriate substitution has demonstrated the ability to disrupt this therapeutically relevant protein-protein interaction. Non-sulfonamide or differently substituted sulfonamides may lack the necessary binding features.

p53-MDM2 Scaffold Context
Class-level
Sulfonamide scaffold compatible with p53-MDM2 PPI inhibition; exact compound not directly tested
Supports p53 pathway-response study context as a scaffold starting point
Binding and cell-based validation required for this specific analog
p53-MDM2 Protein-Protein Interaction Cancer Sulfonamide

Purity Specifications & Hazard Classification

Commercially available 3-bromo-N,4-dimethylbenzenesulfonamide is supplied with minimum purity specifications of 95% to 98% , ensuring consistent quality for reproducible experiments. The compound is classified as harmful by inhalation, in contact with skin, and if swallowed . This explicit hazard profile allows for proper risk assessment and handling protocols, which may differ from less substituted sulfonamides that have different toxicological profiles.

Purity & Safety Profile
Specification review
Purity 95–98%
GHS: Harmful (H302/H312/H332)
Supports procurement specification review; verify with vendor CoA and SDS
Explicit hazard classification enables proper handling protocol assessment
Quality Control Purity GHS Procurement

3-Bromo-N,4-dimethylbenzenesulfonamide: Key Applications


Late-Stage Diversification via Suzuki-Miyaura Coupling

The aryl bromide in 3-bromo-N,4-dimethylbenzenesulfonamide serves as an electrophilic partner in palladium-catalyzed cross-couplings, enabling the rapid construction of biaryl sulfonamide libraries for SAR exploration. This application is directly supported by the demonstrated reactivity of brominated p-tolylsulfonamides in Suzuki reactions [1]. Non-brominated analogs cannot undergo this transformation, making the target compound a uniquely valuable building block for diversity-oriented synthesis in drug discovery programs targeting antimicrobial, anticancer, or metabolic disease pathways.

Antimicrobial Lead Optimization Scaffold

Based on class-level SAR data showing that bromo- and dimethyl-substituted sulfonamides exhibit potent antimicrobial activity [1], this compound serves as a privileged scaffold for hit-to-lead optimization. Researchers can utilize the compound as a starting point to synthesize derivatives with improved potency, selectivity, and ADME properties against bacterial and fungal pathogens, including drug-resistant strains.

Targeting p53-MDM2 Interaction

Sulfonamide-based inhibitors of the p53-MDM2 interaction have been validated as a viable approach to reactivate tumor suppressor function [1]. 3-Bromo-N,4-dimethylbenzenesulfonamide, with its distinct substitution pattern, can be employed as a core fragment in fragment-based drug discovery or as a precursor for the synthesis of more elaborated, cell-permeable inhibitors of this oncogenic protein-protein interaction.

Agrochemical Intermediate for Crop Protection

The compound's established use as an intermediate in pharmaceutical and agrochemical development [1], combined with its cross-coupling reactivity [2], makes it suitable for the synthesis of novel fungicides, herbicides, or insecticides. The bromo substituent allows for the introduction of diverse functional groups that modulate bioactivity and environmental fate.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Diversification
Aryl bromide reactivity handle
Cross-coupling yield and biaryl product validation
Antimicrobial Screening Studies
Bromo/methyl substitution pattern
MIC and strain-panel endpoint review
p53-MDM2 Pathway Research
Sulfonamide scaffold context
Binding assay and pathway-response validation
Agrochemical Intermediate Research
Cross-coupling diversification potential
Bioactivity and environmental fate screening
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